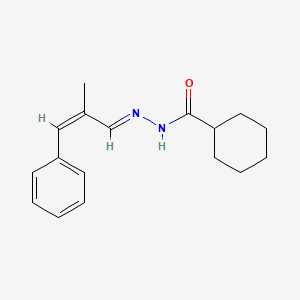
(4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-(氧代(4-甲苯胺基)乙酰基)碳酰肼酰基)苯氧基)乙酸是一种复杂的 有机化合物,其分子式为C18H17N3O5。该化合物以其独特的结构而著称,该结构包括与碳酰肼酰基和4-甲苯胺基取代基相连的苯氧乙酸部分。
准备方法
合成路线和反应条件
(4-(2-(氧代(4-甲苯胺基)乙酰基)碳酰肼酰基)苯氧基)乙酸的合成通常涉及多个步骤,从易于获得的起始材料开始。一种常见的合成路线包括以下步骤:
形成腙中间体: 此步骤涉及4-甲苯胺与适当的酰化剂反应形成相应的腙。
与苯氧乙酸偶联: 然后在合适的条件下将腙中间体与苯氧乙酸偶联,形成最终产物。
反应条件通常涉及使用乙醇或甲醇等有机溶剂,并且反应通常在回流条件下进行,以确保起始材料完全转化。
工业生产方法
(4-(2-(氧代(4-甲苯胺基)乙酰基)碳酰肼酰基)苯氧基)乙酸的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和自动化合成平台可以提高生产过程的效率和产量。此外,还采用重结晶和色谱等纯化技术以获得高纯度的化合物。
化学反应分析
反应类型
(4-(2-(氧代(4-甲苯胺基)乙酰基)碳酰肼酰基)苯氧基)乙酸可以进行多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化,从而形成相应的氧化产物。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应,导致分子中特定官能团的还原。
取代: 该化合物可以参与取代反应,其中芳环或分子其他部位的特定取代基被不同的官能团取代。
常用试剂和条件
氧化: 高锰酸钾,过氧化氢和其他氧化剂。
还原: 硼氢化钠,氢化铝锂和其他还原剂。
取代: 根据所需的取代反应,各种亲电子试剂和亲核试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。例如,氧化可能会产生羧酸或酮,而还原可能会产生醇或胺。
科学研究应用
(4-(2-(氧代(4-甲苯胺基)乙酰基)碳酰肼酰基)苯氧基)乙酸在科学研究中具有广泛的应用,包括:
化学: 该化合物用作合成更复杂分子的构建单元,并用作各种有机反应的试剂。
生物学: 由于其能够与生物大分子形成稳定的复合物,因此它被用于研究酶抑制和蛋白质-配体相互作用。
医药: 该化合物具有潜在的治疗应用,包括用作针对特定疾病开发新药的先导化合物。
工业: 它用于生产特种化学品,并用作农用化学品和药物的合成中间体。
作用机制
(4-(2-(氧代(4-甲苯胺基)乙酰基)碳酰肼酰基)苯氧基)乙酸的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可以通过与活性位点或变构位点结合来抑制酶活性,从而阻止底物进入酶。此外,它可以通过与受体相互作用并改变其活性来调节信号通路。
相似化合物的比较
类似化合物
- (4-(2-(氧代(2-甲苯胺基)乙酰基)碳酰肼酰基)苯氧基)乙酸
- (4-(2-((4-乙氧基苯胺基)(氧代)乙酰基)碳酰肼酰基)苯氧基)乙酸
- (4-(2-((4-乙基苯胺基)(氧代)乙酰基)碳酰肼酰基)苯氧基)乙酸
独特性
(4-(2-(氧代(4-甲苯胺基)乙酰基)碳酰肼酰基)苯氧基)乙酸之所以独特,是因为它具有特定的结构特征,例如存在4-甲苯胺基和苯氧乙酸部分。这些结构元素有助于其独特的化学性质和反应活性,使其成为各种研究应用的宝贵化合物。
属性
CAS 编号 |
765901-93-7 |
|---|---|
分子式 |
C18H17N3O5 |
分子量 |
355.3 g/mol |
IUPAC 名称 |
2-[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H17N3O5/c1-12-2-6-14(7-3-12)20-17(24)18(25)21-19-10-13-4-8-15(9-5-13)26-11-16(22)23/h2-10H,11H2,1H3,(H,20,24)(H,21,25)(H,22,23)/b19-10+ |
InChI 键 |
OWEFNSKDVHFXIB-VXLYETTFSA-N |
手性 SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12011528.png)
![2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011531.png)
![3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011538.png)
![1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011540.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12011546.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12011547.png)


![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011551.png)
![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B12011557.png)
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B12011559.png)


![1-{[4-(Diethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011574.png)
